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Allyl hexanoate - d2

Cat. No.: B1147871
CAS No.: 1335401-50-7
M. Wt: 158.24
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Description

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Investigations

Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in chemical and biochemical research. symeres.com Its use, known as deuterium labeling, has broad applications. One key area is in understanding reaction mechanisms; by strategically replacing hydrogen with deuterium, scientists can study the pathways of chemical transformations. thalesnano.com Deuterium labeling is also crucial in metabolic research, allowing scientists to track the metabolism, absorption, and distribution of compounds within biological systems. thalesnano.comacs.org Furthermore, deuterium-labeled compounds are extensively used as internal standards in mass spectrometry to enhance the accuracy and reliability of quantitative analyses. thalesnano.comrsc.org The introduction of deuterium can also modify the pharmacokinetic properties of drugs, sometimes leading to enhanced metabolic stability. acs.orgnih.gov

Fundamental Principles of Isotopic Tracers in Research

The utility of isotopic tracers is based on a few core principles. Firstly, the tracer must be chemically and functionally almost identical to the substance being traced (the "tracee") to ensure it follows the same metabolic or chemical pathways without significantly altering the system under study. wiley.comhumankinetics.com Secondly, the tracer must be distinguishable from the tracee. humankinetics.com In the case of stable isotopes, this distinction is based on the difference in mass, which can be detected by techniques like mass spectrometry. wikipedia.orgwiley.com This mass difference allows for the quantification of the labeled molecules. wiley.com The process of introducing these isotopic markers is known as isotope labeling. creative-proteomics.com The high sensitivity of detection methods allows for the use of very small amounts of the tracer, minimizing any potential interference with the natural processes being observed. creative-proteomics.com

Properties

CAS No.

1335401-50-7

Molecular Formula

C9H14D2O2

Molecular Weight

158.24

Purity

95% min.

Synonyms

Allyl hexanoate - d2

Origin of Product

United States

Advanced Spectroscopic Characterization of Deuterated Allyl Hexanoate Analogs

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique for verifying the molecular weight and assessing the isotopic purity of "Allyl hexanoate-d2". It provides information on the mass-to-charge ratio of ions, allowing for precise molecular weight determination and the identification of isotopically labeled compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular mass of a compound with high accuracy and precision. measurlabs.com This capability allows for the unambiguous confirmation of the elemental composition of "Allyl hexanoate-d2". The measured accurate mass can distinguish between compounds with the same nominal mass but different elemental formulas.

For "Allyl hexanoate-d2" (C₉H₁₄D₂O₂), the expected molecular weight will be approximately two mass units higher than that of the non-deuterated "Allyl hexanoate" (C₉H₁₆O₂). vulcanchem.com HRMS can measure this mass difference with enough precision to confirm the incorporation of two deuterium (B1214612) atoms and to assess the isotopic purity of the sample.

Table 3: Comparison of Molecular Weights

CompoundMolecular FormulaNominal Mass (Da)Exact Mass (Da)
Allyl Hexanoate (B1226103)C₉H₁₆O₂156156.11503
Allyl Hexanoate-d2C₉H₁₄D₂O₂158158.12758

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netepa.gov In the context of "Allyl hexanoate-d2," GC-MS is invaluable for separating the deuterated analyte from any non-deuterated starting material or other impurities. vulcanchem.comnih.gov

The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the GC column. While deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts, the primary identification is achieved through the mass spectrometer. vulcanchem.com The mass spectrum of "Allyl hexanoate-d2" will show a molecular ion peak (M⁺) that is two m/z units higher than that of "Allyl hexanoate." The fragmentation pattern observed in the mass spectrum can also be used to confirm the structure of the molecule and the location of the deuterium labels. researchgate.netepa.gov This technique is particularly useful for quantitative analysis, often employing the deuterated compound as an internal standard for the quantification of the non-deuterated form in various samples. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Stable Isotope Dilution Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique essential for the detection and quantification of specific compounds within complex matrices, such as food, beverages, and biological samples. researchgate.netnih.gov The method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. This approach is particularly crucial for flavor and fragrance analysis, where target analytes often exist at low concentrations alongside a multitude of other structurally similar compounds.

The utility of LC-MS/MS is significantly enhanced by the use of stable isotope-labeled internal standards, such as Allyl hexanoate-d2. Allyl hexanoate-d2 is an ideal internal standard for the quantification of its non-deuterated counterpart, allyl hexanoate. It is chemically identical to the analyte, ensuring it behaves similarly during sample preparation (extraction, cleanup) and chromatographic separation. However, its increased mass, due to the replacement of two hydrogen atoms with deuterium, allows it to be distinguished from the native compound by the mass spectrometer. This co-elution and differential detection form the basis of the stable isotope dilution assay (SIDA), a gold-standard method for quantification. nih.govacs.org

Principles of LC-MS/MS in SIDA

In a typical SIDA workflow for quantifying allyl hexanoate, a known amount of Allyl hexanoate-d2 is added to the sample at the earliest stage of preparation. The sample is then processed, and a portion is injected into the LC-MS/MS system. The liquid chromatography column separates the components of the mixture over time. As the analyte (allyl hexanoate) and the internal standard (Allyl hexanoate-d2) elute from the column at nearly the same time, they enter the mass spectrometer.

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This involves two stages of mass analysis:

Q1 (First Quadrupole): This mass filter is set to isolate the mass-to-charge ratio (m/z) of the precursor ion for both the analyte and the internal standard. For allyl hexanoate (C₉H₁₆O₂), the protonated molecule [M+H]⁺ has an m/z of 157.12. For Allyl hexanoate-d2 (C₉H₁₄D₂O₂), the precursor ion would be approximately two mass units higher, at m/z 159.13.

Q2 (Collision Cell): The isolated precursor ions are fragmented by collision with an inert gas.

Q3 (Third Quadrupole): This mass filter is set to monitor for specific, characteristic product ions resulting from the fragmentation.

The intensity of the signal for a specific precursor-to-product ion transition is proportional to the amount of the compound present. By measuring the ratio of the response for the native analyte to that of the known amount of the deuterated internal standard, the concentration of the native analyte in the original sample can be calculated with high accuracy and precision. This method effectively compensates for any loss of analyte during sample preparation and for matrix effects (signal suppression or enhancement) during ionization.

Research Findings and Applications

While many published methods for allyl hexanoate utilize gas chromatography (GC-MS), the principles of stable isotope dilution are directly transferable to LC-MS/MS, which is often preferred for less volatile or thermally fragile molecules. fao.orgresearchgate.net Research has demonstrated the successful application of SIDA for quantifying flavor esters in complex matrices. For instance, SIDA has been used to accurately determine the concentration of various esters and other aroma compounds in alcoholic beverages and dairy products. nih.govacs.orgfao.org

In a study on pineapple beverages and yogurts, a stable isotope dilution assay was developed to measure allyl hexanoate concentrations, which were found to range from less than 0.01 to 16.71 mg/L in beverages and from 0.02 to 89.41 mg/kg in yogurts. researchgate.net Such studies highlight the necessity of robust quantitative methods like LC-MS/MS-based SIDA to accurately assess the levels of flavor compounds in foods. researchgate.net

The development of a sensitive LC-MS/MS method requires careful optimization and validation. nih.gov Predicted fragmentation patterns are crucial for setting up MRM transitions.

Table 1: Predicted LC-MS/MS Fragmentation Data for Allyl Hexanoate
Precursor Ion (m/z)Collision EnergyPredicted Product Ions (m/z)
157.12 [M+H]⁺20V115.11, 99.10, 71.08, 57.07, 43.05, 41.04
157.12 [M+H]⁺40V99.10, 71.08, 57.07, 43.05, 41.04

This table is based on predicted fragmentation data for the non-deuterated allyl hexanoate. contaminantdb.ca For Allyl hexanoate-d2, the precursor ion and some fragments would be shifted by +2 Da.

Method validation is a critical step to ensure reliable results. This involves characterizing parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 2: Hypothetical Validation Parameters for an LC-MS/MS SIDA Method for Allyl Hexanoate
Validation ParameterValue
Limit of Detection (LOD)0.01 mg/kg
Limit of Quantification (LOQ)0.05 mg/kg
Recovery Rate88-95%
Coefficient of Variation (CV)<8%
Linearity (R²)>0.999

These parameters are modeled after validated LC-MS/MS methods for trace analysis in complex food matrices, demonstrating the performance expected from a well-optimized SIDA method. nih.gov

Mechanistic Investigations Utilizing Allyl Hexanoate D2 in Reaction Chemistry

Kinetic Isotope Effects (KIE) in Unraveling Reaction Pathways

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The study of KIEs using deuterium-labeled compounds like allyl hexanoate-d2 is instrumental in providing mechanistic insights. ntu.edu.sg

Primary and Secondary Deuterium (B1214612) Isotope Effects in Rate-Determining Steps

Primary kinetic isotope effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. ias.ac.in For instance, in a reaction involving the cleavage of a carbon-deuterium (C-D) bond in the allyl group of allyl hexanoate-d2, a significant PKIE would suggest that this bond-breaking event is crucial for the reaction's progress. The magnitude of the PKIE can provide information about the transition state of the reaction. princeton.edu

Secondary kinetic isotope effects (SKIEs), on the other hand, occur when the bond to the isotopic atom is not directly involved in the bond-breaking or -forming processes of the rate-determining step. wikipedia.orgias.ac.in These effects are generally smaller than PKIEs but can still offer valuable information about changes in hybridization or the steric environment around the labeled atom during the reaction. wikipedia.orgias.ac.in For example, a change in hybridization at the carbon atom adjacent to the deuterium in allyl hexanoate-d2 from sp2 to sp3 can lead to an inverse SKIE (kH/kD < 1), while a change from sp3 to sp2 typically results in a normal SKIE (kH/kD > 1). wikipedia.orgias.ac.in Studies on the addition of various allyl reagents to benzaldehyde (B42025) have demonstrated both normal and inverse secondary deuterium kinetic isotope effects, which were used to infer details about the transition states, such as the extent of bond formation. nih.gov

Table 1: Representative Kinetic Isotope Effects in Chemical Reactions

Reaction TypeIsotope PositionkH/kDInterpretation
E2 Eliminationβ-carbon6.7C-H/D bond broken in rate-determining step. princeton.edu
SN1 Solvolysisα-carbon1.15Change in hybridization from sp3 to sp2. ias.ac.in
SN2 Reactionα-carbon~1.0No significant change in hybridization at the α-carbon in the transition state. wikipedia.org
Addition of Allyl Boronate to BenzaldehydeFormyl-deuterated benzaldehyde<1 (Inverse)Substantial B-O bond formation and little C-C bond formation in the transition state. nih.gov

Hydrogen/Deuterium Crossover Experiments

Hydrogen/deuterium (H/D) crossover experiments are designed to distinguish between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen transfer processes. nih.govuu.nl

Probing Intramolecular versus Intermolecular Hydrogen Migration Processes

In a typical crossover experiment, a mixture of a deuterated substrate, such as allyl hexanoate-d2, and its non-deuterated counterpart is subjected to the reaction conditions. If hydrogen migration is strictly intramolecular, the products will retain their original isotopic composition; the deuterated starting material will yield a deuterated product, and the non-deuterated starting material will give a non-deuterated product. researchgate.net Conversely, if intermolecular hydrogen exchange occurs, "crossover" products containing both hydrogen and deuterium will be observed. researchgate.net Such experiments have been pivotal in understanding mechanisms of various reactions, including those catalyzed by transition metals. researchgate.net

Elucidation of Allylic Rearrangements and Olefin Isomerization Mechanisms

Allylic rearrangements and olefin isomerization are common transformations where the position of a double bond migrates. numberanalytics.comnumberanalytics.comwikipedia.orglscollege.ac.in Deuterium labeling in the form of allyl hexanoate-d2 is a powerful technique to study these mechanisms. The distribution of deuterium in the products can reveal the pathway of the rearrangement. For instance, in palladium-catalyzed olefin isomerization, the absence of deuterium scrambling in certain labeled substrates has been used to rule out mechanisms involving π-allylpalladium intermediates. nih.gov Instead, such results can support mechanisms like nucleopalladation/β-elimination. nih.gov H/D crossover experiments in iridium-catalyzed alkene isomerization have provided strong evidence for an intramolecular 1,3-hydrogen migration via a π-allyl hydride intermediate for some catalysts, while for others, evidence of intermolecular hydrogen transfer suggests a different mechanism, such as an insertion/elimination pathway. researchgate.net

Studies on Radical Chemistry Involving Deuterated Allyl Moieties

Radical reactions involve intermediates with unpaired electrons and often proceed through complex chain mechanisms. nju.edu.cn Deuterated compounds like allyl hexanoate-d2 are valuable in studying the behavior of radical species. researchgate.netacs.org The presence of deuterium can influence the stability and reactivity of radical intermediates, providing insights into the reaction pathway. For instance, the thermolytic decomposition of deuterated allyl compounds has been used to demonstrate the involvement of free radicals. scispace.com In the study of radical-mediated deuteration reactions, D2O is often used as an inexpensive and readily available deuterium source. nju.edu.cnresearchgate.net Mechanistic studies, including the use of radical traps, can help to confirm the involvement of radical intermediates. researchgate.net The reactions of allyl radicals are of interest in various fields, including atmospheric and combustion chemistry. researchgate.net

Computational Chemistry and Theoretical Modeling of Deuteration Processes

Detailed computational and theoretical modeling studies specifically focused on the deuteration processes of allyl hexanoate-d2 are not extensively available in peer-reviewed literature. However, the principles of computational chemistry provide a robust framework for investigating such processes. Theoretical models are crucial for interpreting experimental results, such as the kinetic isotope effect (KIE), and for elucidating reaction mechanisms at a molecular level. wikipedia.orgrsc.org

Computational approaches, particularly density functional theory (DFT), are standard tools for exploring reaction pathways, calculating transition state geometries, and determining the energy barriers associated with chemical reactions, including deuteration. acs.orgmdpi.comuni-rostock.de For a hypothetical deuteration reaction of allyl hexanoate (B1226103), computational modeling would typically involve the following aspects:

Mapping Potential Energy Surfaces: Theoretical calculations can map the potential energy surface of a reaction, identifying the most stable conformations of reactants, intermediates, products, and the transition states that connect them. wikipedia.org

Calculating Kinetic Isotope Effects (KIEs): The KIE is a powerful tool for investigating reaction mechanisms. wikipedia.org It is the ratio of the reaction rate of a substance with a lighter isotope (like hydrogen) to that of its heavier isotopic counterpart (like deuterium). Theoretical treatments, heavily reliant on transition state theory, can predict KIE values. These predictions arise from the changes in vibrational ground state energies caused by the isotopic substitution. wikipedia.org For instance, in base-catalyzed hydrogen-deuterium exchange, DFT calculations can model the deprotonation step to form an enolate intermediate and the subsequent deuteration, providing calculated free energy barriers for each step. acs.org

Modeling Reaction Intermediates: In reactions involving allyl compounds, computational studies can help characterize key intermediates. For example, in palladium-catalyzed reactions of allyl esters, DFT calculations can elucidate the structure and stability of π-allyl palladium species, which are crucial for understanding the reaction's regioselectivity and stereoselectivity. researchgate.net

While specific research on allyl hexanoate-d2 is sparse, studies on analogous systems, such as other aliphatic esters or allylic compounds, provide insight into the methodologies that would be applied. For example, DFT studies on the ring-opening polymerization of cyclic esters initiated by allyl-containing rare-earth complexes have been used to compare the reactivity of the allyl group versus other ligands, confirming that the initiation pathway is thermodynamically controlled. mdpi.com Similarly, computational investigations into the deuteration of various organic substrates, guided by DFT calculations, have successfully predicted reaction selectivity by analyzing the stability of intermediates and the energy of transition states. uni-rostock.dersc.org

These theoretical approaches allow chemists to rationalize experimental observations and predict the outcomes of deuteration reactions. The application of these computational tools to the deuteration of allyl hexanoate would enable a detailed understanding of its reaction mechanisms, including the precise location and stereochemistry of deuterium incorporation.

Applications of Allyl Hexanoate D2 in Biochemical and Environmental Research

Stable Isotope Internal Standards in Quantitative Analytical Chemistry

One of the primary applications of allyl hexanoate-d2 is its use as an internal standard in quantitative analytical chemistry, particularly in combination with mass spectrometry (MS). clearsynth.com Isotopically labeled analogues of an analyte are considered the ideal choice for internal standards because they are chemically and physically almost identical to the compound being measured. imreblank.chresearchgate.net This similarity ensures that the standard behaves in the same way as the analyte during sample preparation, extraction, and analysis, thus correcting for variations and improving the accuracy and precision of the results. clearsynth.comimreblank.ch

The development of analytical methods using deuterated standards like allyl hexanoate-d2 is crucial for the accurate quantification of flavor and fragrance compounds in various matrices. vulcanchem.com Validation of these methods involves several critical steps to ensure reliability. gov.scotirost.ir

A key aspect of validation is confirming that the deuterated standard and the native analyte co-elute chromatographically, meaning they travel through the analytical column at the same rate. researchgate.net This is essential for simultaneous detection and accurate ratio measurement by the mass spectrometer. While deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, this effect is generally minimal in gas chromatography (GC). mdpi.com

The mass spectrometer differentiates between the native compound and the deuterated standard based on their mass-to-charge (m/z) ratio. vulcanchem.com For allyl hexanoate-d2, the molecular weight is increased by approximately two atomic mass units compared to the unlabeled compound, providing a clear distinction in the mass spectrum. vulcanchem.com Method validation also involves creating calibration curves by analyzing a series of samples with known concentrations of the analyte and a fixed concentration of the internal standard. acs.org The linearity and range of these curves are assessed to ensure accurate quantification over a specific concentration range. For instance, studies on other volatile compounds have demonstrated excellent linearity with coefficients of determination (R²) often exceeding 0.99. uq.edu.aunih.govnih.gov

Table 1: Key Validation Parameters for Methods Using Deuterated Standards

ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) Measures how well the calibration curve fits a linear model.> 0.99
Recovery The percentage of the analyte detected after the entire analytical process.80-120%
Precision (RSD) The relative standard deviation of replicate measurements, indicating repeatability.< 15-20%
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified.Varies by analyte and method.

This table presents typical parameters and acceptance criteria for the validation of analytical methods using stable isotope-labeled internal standards.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantitative technique that leverages isotopically labeled internal standards like allyl hexanoate-d2. researchgate.netnih.gov The method involves adding a known amount of the deuterated standard to a sample before any processing or extraction steps. nih.gov Since the standard and the analyte exhibit nearly identical chemical and physical properties, any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard. imreblank.ch

By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled standard, a precise calculation of the analyte's original concentration can be made, regardless of extraction efficiency or matrix effects. clearsynth.comacs.org This technique has been widely adopted in flavor research for the robust quantification of potent aroma compounds in complex food matrices like wine, mangoes, and pineapples. uq.edu.aunih.govresearchgate.netacs.org The precision of SIDA combined with the speed of modern extraction techniques, such as headspace solid-phase microextraction (HS-SPME), provides a powerful tool for high-throughput analysis. acs.orgnih.gov

Development and Validation of Deuterated Standards for Enhanced Quantification Accuracy

Tracer Studies in Metabolic and Biotransformation Pathway Elucidation

The isotopic label in allyl hexanoate-d2 makes it an invaluable tracer for studying how the compound is processed and transformed within biological systems. vulcanchem.comontosight.ai By introducing the labeled compound, researchers can follow the path of the deuterium atoms, providing clear insights into metabolic fates and reaction mechanisms. ontosight.aiacs.org

Allyl esters, including allyl hexanoate (B1226103), are known to undergo rapid hydrolysis in the body, a reaction catalyzed by esterase enzymes found in tissues like the liver and small intestine. inchem.orgeuropa.eu This enzymatic action breaks the ester bond, releasing allyl alcohol and the corresponding carboxylic acid (in this case, hexanoic acid). inchem.orgindustrialchemicals.gov.au

Using allyl hexanoate-d2, where the deuterium atoms are strategically placed on the allyl group, allows researchers to definitively track the fate of the allyl moiety. Following administration, the appearance of deuterated allyl alcohol and its subsequent metabolites in biological fluids or tissue samples confirms this hydrolytic pathway.

The primary metabolite of allyl alcohol is acrolein, a highly reactive aldehyde formed through oxidation by alcohol dehydrogenase (ADH). inchem.orgeuropa.eu Acrolein is then typically detoxified by conjugation with glutathione (B108866) or further oxidized to acrylic acid. inchem.orgeuropa.eu By monitoring for deuterated versions of these downstream metabolites, scientists can confirm the metabolic sequence and quantify the flux through this pathway. inchem.org

Table 2: Metabolic Pathway of Allyl Hexanoate

Initial CompoundPrimary Metabolic StepKey Enzyme(s)Immediate ProductsSubsequent Metabolites
Allyl HexanoateEster HydrolysisEsterasesAllyl Alcohol, Hexanoic AcidAcrolein, Acrylic Acid, Glutathione Conjugates

This table outlines the principal metabolic transformation of allyl hexanoate in biological systems. Using Allyl hexanoate-d2 allows for the specific tracing of the allyl alcohol portion of the molecule.

Stable isotope tracers like allyl hexanoate-d2 are instrumental in elucidating the flow of atoms through complex metabolic networks. mdpi.comontosight.ai The use of deuterium (²H) is a well-established technique for investigating metabolic pathways. mdpi.comnih.gov When allyl hexanoate-d2 is metabolized, the deuterium label on the allyl group acts as a beacon. ontosight.ai

This allows researchers to distinguish the metabolites originating from the administered compound from the endogenous pool of similar molecules already present in the system. mdpi.com For example, tracing the deuterated allyl group to acrolein and then to mercapturic acid conjugates excreted in urine provides definitive evidence that the ester was absorbed, hydrolyzed, and metabolized via this specific pathway. inchem.orgfemaflavor.org This approach is superior to simply measuring the total concentration of these metabolites, which would not differentiate their origin. Such studies are crucial for understanding the biotransformation of food additives and other xenobiotics. inchem.org

The stability of the ester bond in a molecule is a critical factor in its pharmacokinetic profile and biological activity. tandfonline.com In vitro assays using liver or intestinal preparations are commonly employed to assess this stability. inchem.orgtandfonline.com Allyl hexanoate-d2 can be used in these assays to precisely measure the rate of its disappearance and the corresponding appearance of its deuterated hydrolysis product, allyl alcohol.

Research on the non-deuterated form has shown that allyl hexanoate is hydrolyzed extremely rapidly by preparations of rat small intestinal mucosa and liver homogenates, with half-lives measured in seconds. inchem.orgindustrialchemicals.gov.au In contrast, hydrolysis is much slower in simulated gastric juice. inchem.org Such data helps to predict how and where the compound will be broken down in the body.

The kinetic isotope effect, where a bond to a heavier isotope like deuterium is broken more slowly than a bond to a lighter one, can also provide mechanistic insights. mdpi.com While the primary hydrolysis occurs at the ester linkage (C-O bond) and not the C-D bond, subtle secondary isotope effects could potentially influence the rate. More significantly, placing deuterium on a carbon adjacent to a site of oxidation (like the conversion of allyl alcohol to acrolein) can slow down that specific metabolic step, a strategy sometimes used in drug design to improve metabolic stability. mdpi.comresearchgate.net Studying the metabolic stability of allyl hexanoate-d2 provides valuable data for understanding the lability of ester-containing flavor compounds. tandfonline.com

Tracing Carbon and Deuterium Flow in Complex Biological Systems

Environmental Fate and Degradation Studies of Deuterated Esters

Understanding how esters, a common class of organic compounds used in fragrances, solvents, and flavorings, persist and degrade in the environment is essential for assessing their ecological impact. Deuterated esters like Allyl hexanoate-d2 serve as powerful tools in these studies. While specific degradation data for Allyl hexanoate-d2 is limited, research on analogous deuterated and non-deuterated esters provides a framework for its expected environmental behavior.

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis, photolysis, and oxidation. For unsaturated esters like allyl hexanoate, which contains a carbon-carbon double bond, reaction with atmospheric oxidants like ozone (O₃) is a significant degradation pathway.

While direct ozonolysis kinetics for Allyl hexanoate-d2 are not available in the reviewed literature, studies on its isomer, cis-3-hexenyl hexanoate, and other structurally related unsaturated esters offer valuable insights. The reaction with ozone attacks the double bond, a structural feature shared by both allyl hexanoate and cis-3-hexenyl esters. Research conducted under simulated atmospheric conditions provides rate constants for these reactions. For instance, one study measured the ozonolysis rate constant for cis-3-hexenyl hexanoate to be 12.34 ± 1.59 x 10⁻¹⁷ cm³ per molecule per second. rsc.org The reactivity in this class of esters tends to increase with the length of the alkyl chain. rsc.org

Another study determined the rate coefficients for a series of seven cis-3-hexenyl esters, which further illustrates the influence of molecular structure on degradation speed. acs.org These kinetic studies are critical for developing atmospheric models that predict the persistence and transport of such volatile organic compounds (VOCs). acs.org

Table 1: Gas-Phase Ozonolysis Rate Constants for various cis-3-Hexenyl Esters at 298 K

CompoundRate Constant (k) (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹)Reference
cis-3-Hexenyl formate4.06 ± 0.66 rsc.org
cis-3-Hexenyl acetate (B1210297)5.77 ± 0.70 rsc.org
cis-3-Hexenyl propionate7.62 ± 0.88 rsc.org
cis-3-Hexenyl butyrate12.34 ± 1.59 rsc.org

Beyond ozonolysis, other abiotic processes like hydrolysis can contribute to degradation. europa.eu Studies on deuterated phthalate (B1215562) esters, such as deuterated di(2-ethylhexyl) phthalate (d-DEHP), have quantified abiotic degradation in dust. In one experiment, abiotic processes led to a significant decrease in d-DEHP concentration over several weeks under high humidity conditions. nih.govrsc.org

Table 2: Abiotic Degradation of Deuterated di(2-ethylhexyl) phthalate (d-DEHP) in House Dust at 100% Relative Humidity

Time PeriodDecrease in d-DEHP (%)Reference
1 Week10.1% to 69.6% nih.govrsc.org
3 Weeks27.2% to 52.0% nih.govrsc.org

Biotic degradation, driven by microorganisms like bacteria and fungi, is a primary mechanism for the removal of organic compounds from the environment. researchgate.net These processes are essential for recycling carbon and preventing the long-term accumulation of potential pollutants. mdpi.com For esters, the initial step in biodegradation is often the enzymatic hydrolysis of the ester bond, breaking the compound into an alcohol and a carboxylic acid, which can then be further metabolized. inflibnet.ac.inmdpi.com The non-deuterated form, allyl hexanoate, has been shown to be readily biodegradable. europa.eu

Table 3: Biodegradation of Deuterated di(2-ethylhexyl) phthalate (d-DEHP) in House Dust at 100% Relative Humidity

Time PeriodDecrease in d-DEHP (%)Reference
1 Week5.9% to 8.5% nih.govrsc.org
3 Weeks1.7% to 10.3% nih.govrsc.org

Research on the metabolism of deuterated fatty acids by bacteria like Pseudomonas aeruginosa further illustrates these mechanisms. When fed perdeuterated fatty acids, the bacteria break them down via β-oxidation and can also shunt the intermediates back into fatty acid synthesis pathways, allowing researchers to trace the flow of carbon through central metabolism. asm.org Similarly, studies of gut bacteria have shown that they can metabolize polyunsaturated fatty acids through pathways involving hydration, dehydrogenation, and hydrogenation, and that these microbial activities can alter the fatty acid profiles of the host. pnas.org These principles of using deuterated labels to follow metabolic fates are directly applicable to understanding the specific microbial degradation pathways of Allyl hexanoate-d2 in soil and aquatic environments.

Future Directions and Emerging Research Avenues for Deuterated Allyl Esters

Development of Novel and Sustainable Deuteration Strategies for Complex Molecules

The synthesis of deuterated compounds is moving towards more efficient, precise, and environmentally friendly methods. nih.gov Traditional approaches often involve harsh conditions or expensive starting materials. york.ac.ukntu.edu.sg Emerging strategies aim to overcome these limitations, making deuterated molecules like Allyl hexanoate-d2 more accessible for research.

Recent advancements include the development of user-friendly platforms that can achieve deuteration with high precision in minutes under mild conditions. york.ac.uk These methods simplify workflows and enhance safety. york.ac.uk Photocatalysis is another promising avenue, utilizing light to drive deuteration reactions with deuterium (B1214612) oxide (D2O) as an inexpensive and readily available deuterium source. ntu.edu.sgrsc.org This approach offers high diastereoselectivity and broad substrate scope under mild conditions. rsc.org

Base-promoted deuteration strategies using deuterated solvents like DMSO-d6 are also being developed as a cost-effective and metal-free route for high levels of deuterium incorporation. acs.org Furthermore, biocatalytic methods are emerging as powerful tools for asymmetric deuteration. nih.gov Enzymes can offer near-perfect chemo-, stereo-, and isotopic selectivity under ambient conditions, which is particularly valuable for producing complex chiral molecules. nih.gov For instance, the chemoenzymatic synthesis of a deuterated analog of the drug safinamide (B1662184) has been demonstrated, showcasing the potential of this approach. nih.gov

These novel strategies could be applied to the synthesis of Allyl hexanoate-d2 and other deuterated allyl esters, providing more efficient and selective access to these compounds. The development of such methods is crucial for expanding their availability for various research applications.

Table 1: Comparison of Deuteration Strategies

StrategyDeuterium SourceKey AdvantagesPotential for Allyl Esters
Novel Platforms VariesUser-friendly, fast, precise, mild conditions york.ac.ukStreamlined synthesis of specifically labeled allyl esters.
Photocatalysis D2O ntu.edu.sgrsc.orgMild conditions, high selectivity, uses inexpensive deuterium source rsc.orgEfficient and sustainable production of various deuterated allyl esters.
Base-Mediated DMSO-d6 acs.orgCost-effective, metal-free, high deuterium incorporation acs.orgA scalable and economical route to bulk production of Allyl hexanoate-d2.
Biocatalysis D2O nih.govHigh selectivity (chemo-, stereo-, isotopic), mild conditions nih.govProduction of enantiomerically pure deuterated allyl esters for specialized studies.

Advanced Spectroscopic Probes for In Situ and Real-Time Reaction Monitoring

Understanding and optimizing the synthesis of deuterated compounds requires sophisticated analytical techniques. Advanced spectroscopic probes are becoming indispensable for monitoring reactions in real-time, providing detailed insights into reaction kinetics, mechanisms, and the formation of intermediates. rsc.orgmdpi.com

Fiber-optic coupled Fourier transform infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for in situ reaction monitoring. rsc.orgmdpi.comendress.com These techniques allow for the direct observation of changes in molecular vibrations as a reaction progresses, enabling the tracking of reactants, products, and transient species without the need for sampling. mdpi.com Probes can be directly inserted into reaction vessels, including those used for microwave-assisted synthesis or in continuous flow reactors. rsc.orgacs.org

For the synthesis of deuterated allyl esters, these in situ methods could be used to:

Optimize reaction conditions (temperature, pressure, catalyst loading) for deuteration reactions to maximize yield and deuterium incorporation.

Elucidate the mechanism of novel deuteration strategies by identifying key intermediates.

Ensure complete deuteration and monitor for any side reactions in real-time.

The data obtained from these spectroscopic techniques can be coupled with chemometric analysis to deconvolve complex spectra and obtain time-dependent concentration profiles of the various species in the reaction mixture. acs.org This level of process understanding is crucial for developing robust and scalable synthetic routes for compounds like Allyl hexanoate-d2.

Table 2: Spectroscopic Probes for Reaction Monitoring

Spectroscopic TechniqueInformation GainedApplication in Deuterated Ester Synthesis
In Situ FTIR Functional group changes, concentration profiles of reactants, products, and intermediates mdpi.comacs.orgMonitoring the esterification and deuteration steps, ensuring complete reaction.
In Situ Raman Molecular structure, composition, real-time process insights endress.comanton-paar.comCharacterizing the formation of deuterated intermediates and final product structure.

Expanding Applications in Systems Biology and Environmental Metabolomics Research

Deuterated compounds are invaluable tools in systems biology and environmental science due to their unique properties that allow them to be used as tracers. ontosight.airesearchgate.net The substitution of hydrogen with deuterium results in a mass shift that is easily detectable by mass spectrometry (MS), making deuterated molecules excellent internal standards for quantitative analysis. ontosight.aithalesnano.com

In systems biology, which involves the study of complex interactions within biological systems, deuterated compounds can be used to trace metabolic pathways. ontosight.aisimsonpharma.com By introducing a deuterated molecule like Allyl hexanoate-d2 into a biological system, researchers can follow its absorption, distribution, metabolism, and excretion (ADME). thalesnano.comvulcanchem.com This is crucial for understanding the biological fate of esters and related compounds. The use of deuterated standards in liquid chromatography-mass spectrometry (LC-MS) helps to correct for matrix effects and improve the accuracy of quantification in complex biological samples. resolvemass.ca

In environmental metabolomics, which studies the interactions of organisms with their environment, deuterated compounds can serve as tracers to follow the fate of pollutants or other chemicals in ecosystems. symeres.com For example, deuterated allyl esters could be used to study their biodegradation pathways in soil or water, or their uptake and metabolism by various organisms. This information is vital for assessing the environmental impact and persistence of these compounds.

The development of more sophisticated analytical platforms, such as high-resolution mass spectrometry coupled with advanced separation techniques, will further enhance the utility of deuterated compounds in these fields. symeres.com As these technologies evolve, the demand for a wider range of deuterated standards, including various deuterated allyl esters, is expected to grow.

Q & A

Q. What established synthetic methods are available for allyl hexanoate, and how do reaction conditions influence yield?

Allyl hexanoate is typically synthesized via esterification of hexanoic acid (caproic acid) with allyl alcohol, catalyzed by acidic or heterogeneous catalysts. Optimal yields (e.g., >87% for similar esters) are achieved using zeolites like faujasite, which enhance reaction efficiency through their porous structure and acid sites . Temperature (e.g., 100–120°C), molar ratios of reactants (e.g., 1:1.2 acid:alcohol), and catalyst loading (e.g., 5–10 wt%) critically affect conversion rates. Post-synthesis purification via distillation under reduced pressure (e.g., 190°C boiling point) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing allyl hexanoate?

Key methods include:

  • GC-MS : For purity assessment and identification of volatile by-products (e.g., residual allyl alcohol or hexanoic acid) .
  • NMR (¹H and ¹³C) : To confirm ester bond formation (e.g., δ 4.6–5.2 ppm for allylic protons) and molecular structure .
  • IR Spectroscopy : Detection of ester carbonyl stretches (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How can researchers ensure the stability and purity of allyl hexanoate during storage?

Store in airtight, light-resistant containers at 4–8°C. Monitor degradation via periodic GC analysis, as exposure to moisture or heat may hydrolyze the ester bond, releasing hexanoic acid. Stabilizers like antioxidants (e.g., BHT at 0.01%) can extend shelf life beyond 18 months .

Advanced Research Questions

Q. What mechanistic insights explain the radical addition of allyl hexanoate to substituted benzaldehydes?

Radical-initiated reactions (e.g., using TBPEH-TBPB) proceed via a chain mechanism: (1) initiator decomposition generates radicals, (2) allyl hexanoate undergoes H-abstraction to form an allyl radical, and (3) radical coupling with benzaldehyde derivatives occurs at the α-position. Substituents on benzaldehyde (e.g., electron-withdrawing groups) reduce yields due to steric hindrance or electronic effects, as shown in Figure 2 of .

Q. What challenges arise in achieving high regioselectivity during allyl hexanoate’s radical cyclization reactions?

Competing pathways (e.g., β-scission vs. cyclization) and solvent polarity significantly influence regioselectivity. For example, polar aprotic solvents like DMF stabilize transition states favoring 5- over 6-membered ring formation. Kinetic studies using ESR or radical trapping agents (e.g., TEMPO) can elucidate dominant pathways .

Q. How do heterogeneous catalysts like Ti-MWW zeolites improve allyl hexanoate’s synthesis efficiency?

Ti-MWW’s framework titanium sites act as Lewis acids, activating the carbonyl group of hexanoic acid and facilitating nucleophilic attack by allyl alcohol. This reduces side reactions (e.g., allyl alcohol polymerization) and enhances turnover frequency (TOF) by 30–50% compared to homogeneous catalysts .

Q. What sustainable synthesis routes exist for allyl hexanoate, and how do they compare to traditional methods?

Biobased approaches use enzymatic catalysis (e.g., lipases in solvent-free systems) or renewable feedstocks (e.g., bio-derived allyl alcohol). These methods achieve ~70% yield with reduced energy consumption and waste, aligning with green chemistry principles .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported yields for allyl hexanoate derivatives?

Cross-validate experimental conditions (e.g., catalyst type, reaction time) and analytical methods. For instance, GC area% vs. gravimetric yield calculations may explain variations. Contradictions in radical reaction yields (e.g., 74% vs. 87% for similar substrates) often stem from differences in initiator concentration or temperature gradients .

Q. What strategies optimize allyl hexanoate’s application in flavor encapsulation studies?

Use coacervation or spray-drying with matrices like gum arabic to enhance thermal stability. Monitor release kinetics via headspace GC-MS under simulated storage conditions (e.g., 25°C/60% RH) .

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